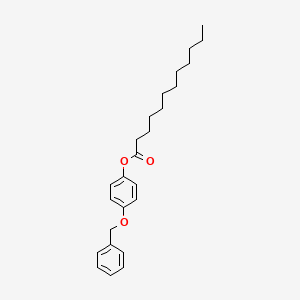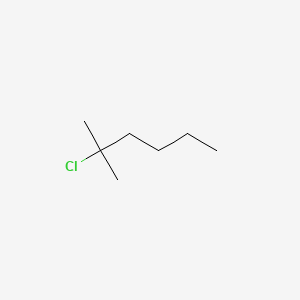
2-Chloro-2-méthylhexane
Vue d'ensemble
Description
2-Chloro-2-methylhexane is an organic compound classified as a tertiary alkyl halide. Its molecular formula is C₇H₁₅Cl, and it is known for its role in various chemical reactions and industrial applications. The compound consists of a hexane backbone with a chlorine atom and a methyl group attached to the second carbon atom.
Applications De Recherche Scientifique
2-Chloro-2-methylhexane is utilized in various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and kinetics of nucleophilic substitution and elimination reactions.
Biology: Investigating the effects of alkyl halides on biological systems and their potential use as bioactive agents.
Medicine: Exploring its potential as a precursor for synthesizing pharmaceuticals and other bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of other organic compounds.
Mécanisme D'action
Target of Action
2-Chloro-2-methylhexane is a chlorinated alkane, and its primary targets are typically organic molecules with reactive sites, such as double bonds or nucleophilic atoms . .
Mode of Action
The mode of action of 2-Chloro-2-methylhexane is likely to involve nucleophilic substitution or elimination reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) reacts with the electrophilic carbon atom attached to the chlorine in 2-Chloro-2-methylhexane, leading to the substitution or elimination of the chlorine atom .
Action Environment
The action, efficacy, and stability of 2-Chloro-2-methylhexane can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the compound’s reactivity. Additionally, factors such as temperature and pH can influence the rate and direction of the reactions it participates in .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloro-2-methylhexane can be synthesized through the chlorination of 2-methylhexane. This process typically involves the use of chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction proceeds as follows:
C₇H₁₆+Cl₂→C₇H₁₅Cl+HCl
Industrial Production Methods: In industrial settings, the production of 2-Chloro-2-methylhexane may involve continuous flow reactors where 2-methylhexane and chlorine gas are introduced under controlled conditions. The reaction is monitored to ensure optimal yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-2-methylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻), resulting in the formation of alcohols.
Elimination Reactions: Under basic conditions, 2-Chloro-2-methylhexane can undergo elimination to form alkenes.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products:
Nucleophilic Substitution: 2-Methyl-2-hexanol.
Elimination Reactions: 2-Methyl-1-hexene and 2-Methyl-2-hexene.
Oxidation: Various oxidized products depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
2-Chloro-2-methylbutane: Another tertiary alkyl halide with similar reactivity but a shorter carbon chain.
2-Chloro-3-methylpentane: Similar structure but with the chlorine atom on a different carbon.
2-Chloro-2-methylpropane: A simpler tertiary alkyl halide with only four carbon atoms.
Uniqueness: 2-Chloro-2-methylhexane is unique due to its specific structure, which provides distinct reactivity patterns in nucleophilic substitution and elimination reactions. Its longer carbon chain compared to similar compounds allows for more complex reaction pathways and product formation.
Propriétés
IUPAC Name |
2-chloro-2-methylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-4-5-6-7(2,3)8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOBQLJBYKKAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196006 | |
| Record name | 2-Chloro-2-methylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4398-65-6 | |
| Record name | 2-Chloro-2-methylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004398656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2-methylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


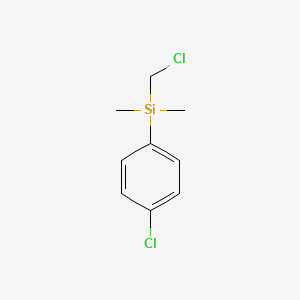
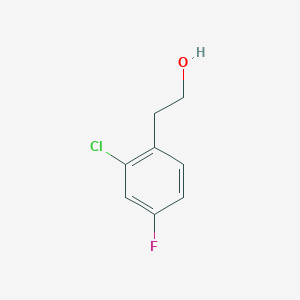
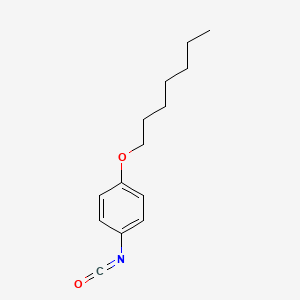
![2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B1597257.png)

![2,4-Dimethylbenzo[h]quinoline](/img/structure/B1597259.png)
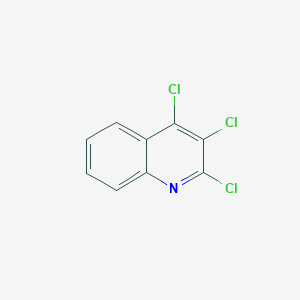

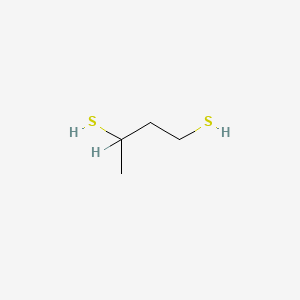
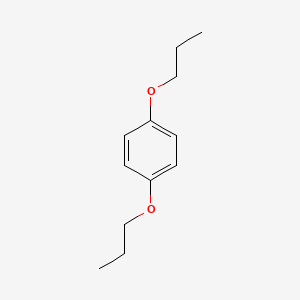

![3-(4-BROMOPHENYL)-2H-BENZO[B][1,4]OXAZINE](/img/structure/B1597272.png)

